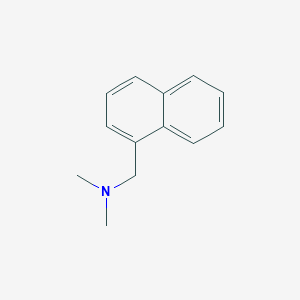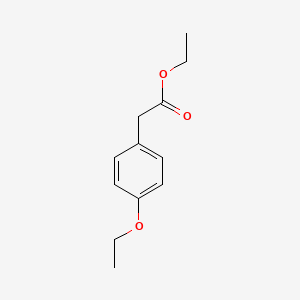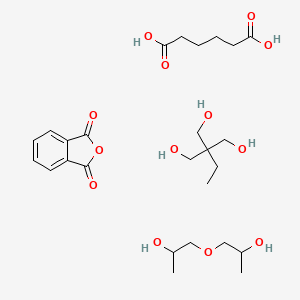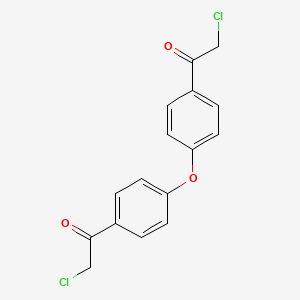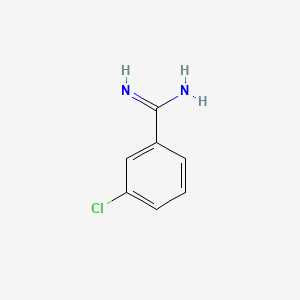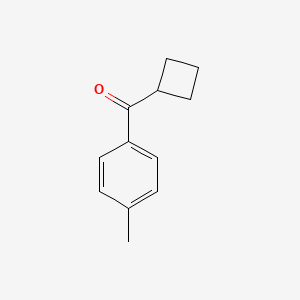
Cyclobutyl 4-methylphenyl ketone
Vue d'ensemble
Description
Cyclobutyl 4-methylphenyl ketone is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyclobutyl 4-methylphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.Molecular Structure Analysis
The molecular structure of cyclobutyl 4-methylphenyl ketone allows for the installation of numerous aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity .Chemical Reactions Analysis
Cyclobutyl 4-methylphenyl ketone participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization, a process that demonstrates the compound’s ability to undergo transformation under specific conditions, leading to complex cyclic structures.Physical And Chemical Properties Analysis
The physical properties of cyclobutyl 4-methylphenyl ketone, such as solubility and thermal stability, are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methylphenyl group can significantly affect these properties.Applications De Recherche Scientifique
Dehydrogenative Silylation of Ketones
Cyclobutyl ketones have been used as substrates in catalyzed dehydrogenative silylation reactions. For instance, methylplatinum triflate coordinated with specific diphosphinidenecyclobutene serves as a selective catalyst for this process, yielding silyl enol ethers in high yields from ketones. This reaction highlights the utility of cyclobutyl ketones in the synthesis of silylated organic compounds, which are valuable in materials science and as intermediates in organic synthesis (Ozawa et al., 2001).
Interaction with Carbanion Centers
Research into the behavior of cyclobutylcarbinyl phenyl ketones with adjacent carbanion centers has been conducted to explore the stabilizing effects of cyclobutyl groups. Unlike cyclopropyl groups, cyclobutyl groups exhibit minimal stabilization of adjacent carbanion centers, providing insight into the electronic effects of four-membered rings in organic compounds (Güven & Peynircioǧlu, 2002).
Synthesis and Rearrangement
The synthesis and rearrangement of cyclobutyl ketones have been explored for the generation of complex organic structures. For example, the synthesis of (±)-cerapicol involves the rearrangement of cyclobutyl methanol, illustrating the cyclobutyl ketone's role in constructing intricate molecular architectures (El-Hachach et al., 1999).
Acid-Catalyzed Reactions
Cyclobutylidene ketones undergo acid-catalyzed rearrangements, leading to a diverse array of products. These reactions demonstrate the high reactivity of strained ring structures and their potential in synthetic organic chemistry (Gruhn & Reusch, 1993).
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, the chemical should be collected and kept in suitable, closed containers for disposal .
Propriétés
IUPAC Name |
cyclobutyl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFDVNBWUEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311780 | |
| Record name | Cyclobutyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-methylphenyl ketone | |
CAS RN |
53342-39-5 | |
| Record name | 53342-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

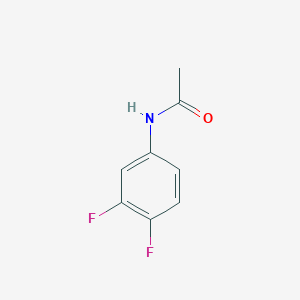
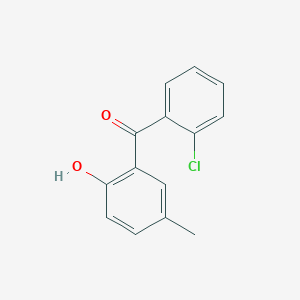
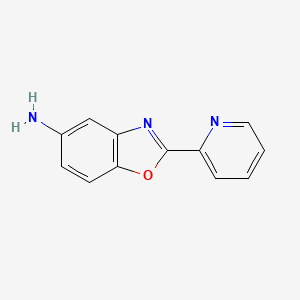
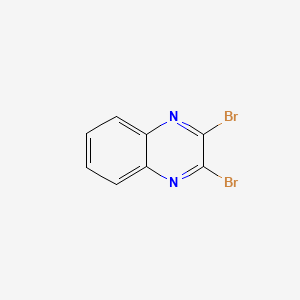
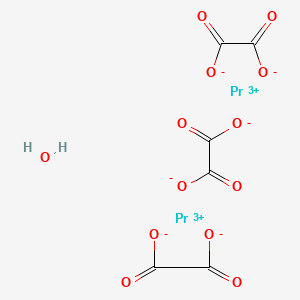

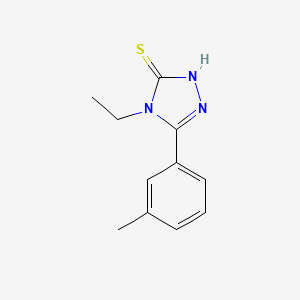
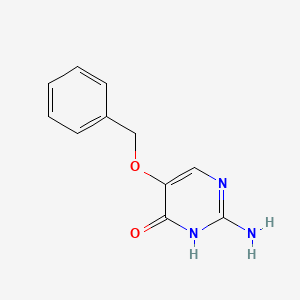
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
